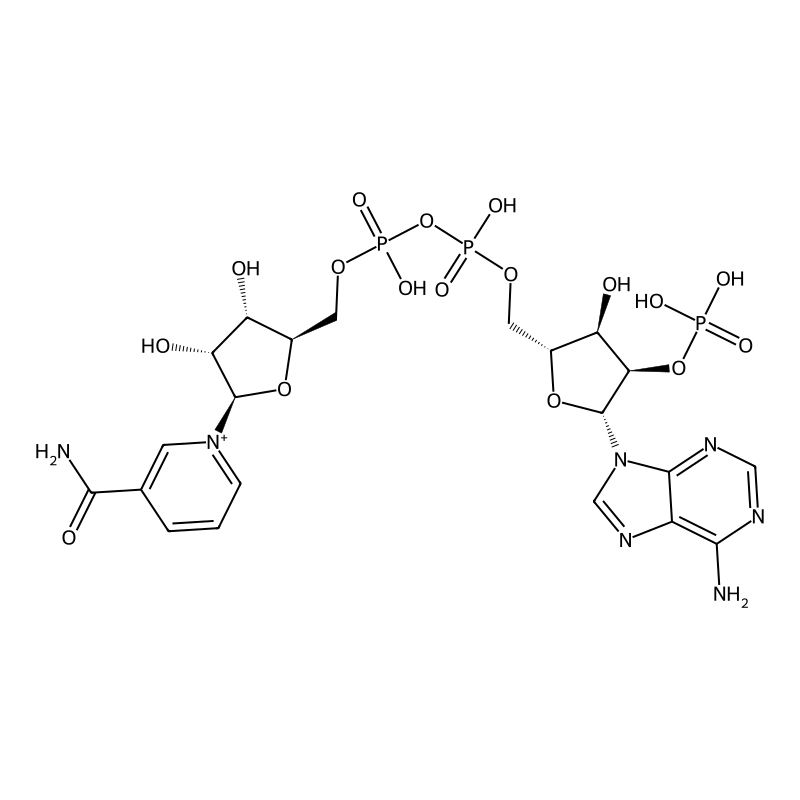

NADP nicotinamide-adenine-dinucleotide phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

In this reaction, two electrons and one proton are transferred to the nicotinamide ring, while the second proton is released into the solution. This reduction process is essential for the functioning of several metabolic pathways, including the Calvin cycle in photosynthesis and fatty acid synthesis .

Nicotinamide adenine dinucleotide phosphate is integral to several biological processes:

- Photosynthesis: It acts as a reducing agent during the light-dependent reactions, contributing to the formation of glucose through the Calvin cycle.

- Anabolic Reactions: It plays a critical role in biosynthetic pathways, such as fatty acid and cholesterol synthesis.

- Antioxidant Defense: Nicotinamide adenine dinucleotide phosphate is involved in maintaining cellular redox balance by participating in the regeneration of reduced glutathione, an important antioxidant .

Nicotinamide adenine dinucleotide phosphate can be synthesized through several pathways:

- From Nicotinic Acid: This involves the conversion of nicotinic acid to nicotinic acid mononucleotide and subsequently to nicotinamide adenine dinucleotide phosphate through various enzymatic steps.

- From Tryptophan: In mammals, it can be synthesized from tryptophan via a series of metabolic transformations leading to quinolinic acid and eventually to nicotinamide adenine dinucleotide phosphate.

- Pentose Phosphate Pathway: The pentose phosphate pathway generates nicotinamide adenine dinucleotide phosphate through the action of glucose-6-phosphate dehydrogenase .

Nicotinamide adenine dinucleotide phosphate has diverse applications across various fields:

- Biotechnology: It is used in enzymatic assays and metabolic engineering to optimize production processes.

- Medicine: Its role in cellular metabolism makes it a target for therapeutic interventions in metabolic disorders, cancer, and age-related diseases.

- Agriculture: Understanding its function in photosynthesis can aid in developing crops with improved growth and yield under stress conditions .

Research has shown that nicotinamide adenine dinucleotide phosphate interacts with various enzymes and proteins involved in metabolic pathways. These interactions are crucial for regulating metabolic fluxes within cells. For instance, it serves as a substrate for dehydrogenases and reductases that catalyze redox reactions. Additionally, studies have indicated that alterations in nicotinamide adenine dinucleotide phosphate levels can impact cellular signaling pathways and oxidative stress responses .

Nicotinamide adenine dinucleotide phosphate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure | Primary Function | Unique Features |

|---|---|---|---|

| Nicotinamide Adenine Dinucleotide | Two nucleotides without a phosphate group | Electron carrier in catabolic reactions | Primarily involved in energy production |

| Flavin Adenine Dinucleotide | Contains riboflavin moiety | Electron carrier in various redox reactions | Involved in both catabolism and anabolism |

| Coenzyme Q (Ubiquinone) | Lipid-soluble molecule | Electron transport chain component | Functions primarily in mitochondrial respiration |

Nicotinamide adenine dinucleotide phosphate is unique due to its specific role as a reducing agent primarily involved in anabolic reactions, contrasting with nicotinamide adenine dinucleotide's predominant role in catabolism .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

General Manufacturing Information

Dates

Endolysosomal Ca

Sharon Negri, Pawan Faris, Francesco MocciaPMID: 34392930 DOI: 10.1016/bs.ircmb.2021.03.001

Abstract

An increase in intracellular Caconcentration ([Ca

]

) regulates a plethora of functions in the cardiovascular (CV) system, including contraction in cardiomyocytes and vascular smooth muscle cells (VSMCs), and angiogenesis in vascular endothelial cells and endothelial colony forming cells. The sarco/endoplasmic reticulum (SR/ER) represents the largest endogenous Ca

store, which releases Ca

through ryanodine receptors (RyRs) and/or inositol-1,4,5-trisphosphate receptors (InsP

Rs) upon extracellular stimulation. The acidic vesicles of the endolysosomal (EL) compartment represent an additional endogenous Ca

store, which is targeted by several second messengers, including nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate [PI(3,5)P

], and may release intraluminal Ca

through multiple Ca

permeable channels, including two-pore channels 1 and 2 (TPC1-2) and Transient Receptor Potential Mucolipin 1 (TRPML1). Herein, we discuss the emerging, pathophysiological role of EL Ca

signaling in the CV system. We describe the role of cardiac TPCs in β-adrenoceptor stimulation, arrhythmia, hypertrophy, and ischemia-reperfusion injury. We then illustrate the role of EL Ca

signaling in VSMCs, where TPCs promote vasoconstriction and contribute to pulmonary artery hypertension and atherosclerosis, whereas TRPML1 sustains vasodilation and is also involved in atherosclerosis. Subsequently, we describe the mechanisms whereby endothelial TPCs promote vasodilation, contribute to neurovascular coupling in the brain and stimulate angiogenesis and vasculogenesis. Finally, we discuss about the possibility to target TPCs, which are likely to mediate CV cell infection by the Severe Acute Respiratory Disease-Coronavirus-2, with Food and Drug Administration-approved drugs to alleviate the detrimental effects of Coronavirus Disease-19 on the CV system.

Increasing NADPH Availability for Xylitol Production via Pentose-Phosphate-Pathway Gene Overexpression and Embden-Meyerhof-Parnas-Pathway Gene Deletion in

Xinsong Yuan, Yudi Mao, Shuai Tu, Jianping Lin, Huahao Shen, Lirong Yang, Mianbin WuPMID: 34382797 DOI: 10.1021/acs.jafc.1c03283

Abstract

Cofactor availability is often a rate-limiting factor in the bioconversion of xylose to xylitol. The overexpression of pentose phosphate pathway genes and the deletion of Embden-Meyerhof-Parnas pathway genes can modulate the glucose metabolic flux and increase the intracellular NADPH supply, enablingcells to produce xylitol from corncob hydrolysates. The effects of

and/or

overexpression and

,

, and/or

deletion on the intracellular redox environment and xylitol production were examined. The NADPH-enhanced strain 2bpgi produced 162 g/L xylitol from corncob hydrolysates after a 76 h fed-batch fermentation in a 15 L bioreactor, which was 13.3% greater than the 143 g/L xylitol produced by the IS5-d control strain. Additionally, the xylitol productivity and xylitol yield per glucose for 2bpgi were 2.13 g/L/h and 2.50 g/g, respectively. Thus, the genetic modifications in 2bpgi significantly enhanced NADPH regeneration, making 2bpgi a potentially useful strain for the industrial-scale production of xylitol from detoxified corncob hydrolysates.

Redox environment metabolomic evaluation (REME) of the heart after myocardial ischemia/reperfusion injury

Wen-Bin Cai, Yin-Jiao Zhao, Le Liu, Qian Cheng, Jin Wang, Xue-Lian Shi, Liu Yao, Xin-Hua Qiao, Yi Zhu, Chang Chen, Xu ZhangPMID: 34252540 DOI: 10.1016/j.freeradbiomed.2021.06.033

Abstract

Myocardial ischemia/reperfusion injury (MIRI) is closely related to oxidative stress. However, the redox environment of the heart has not been evaluated thoroughly after MIRI, which limits precise redox intervention. In this study, we developed the redox environment metabolomic evaluation (REME) method to analyze the redox metabolites of the heart after MIRI. Based on the targeted metabolomics strategy, we established a detection panel for 22 redox-related molecules, including the major redox couples nicotinamide adenine dinucleotide (NADH/NAD+), nicotinamide adenine dinucleotide phosphate (NADPH/NADP+), and glutathione/glutathione disulfide (GSH/GSSG), reactive oxygen and nitrogen species-related molecules, and some lipid peroxidation products. The high sensitivity and specificity of the method make it suitable for evaluating the endogenous redox environment. The REME method showed that the heart tissue in a MIRI mouse model had a different redox profile from that in the control group. Different redox species changed in different ways. The ratios of GSSG/GSH and NADP+/NADPH increased, but the levels of both NAD+ and NADH decreased in the risk area of the infarcted heart after reperfusion. In addition, some reactive nitrogen species-related metabolites (tetrahydrobiopterin, arginine, and S-nitrosoglutathione) decreased and some lipid peroxides (4-hydroxy-2-nonenal, 4-hydroxy-2-hexenal, and benzaldehyde) increased. The redox metabolites GSH, GSSG, NADPH, NAD+, S-nitrosoglutathione, arginine, and tetrahydrobiopterin had a positive correlation with the ejection fraction and a negative correlation with the level of lactate dehydrogenase in plasma. In summary, we achieved a comprehensive, systemic understanding of the changes in the redox environment after MIRI. Our REME method could be used to evaluate the redox environment in other processes.Crystal structure of the cofactor-free form of thioredoxin reductase from Acinetobacter baumannii

Hye Lin Chun, Ye Ji Chang, Hyun Ho ParkPMID: 34118067 DOI: 10.1002/1873-3468.14149

Abstract

Thioredoxin reductase (TrxR) is a central component in the thioredoxin system by involving in catalyzing the reduction of thioredoxin, which is critical for organism survival. Because this system is essential, it is a promising target for novel antimicrobial agents. Herein, we solved the 1.9 Å high-resolution structure of TrxR from Acinetobacter baumannii Thioredoxin reductase (AbTrxR), which is a Gram-negative, pathogenic bacterium and a drug-resistant superbug. AbTrxR was cofactor-free and formed a dimer in solution. AbTrxR contained a longer dimerization loop2 and a shorter β-β

connecting loop than other TrxRs. AbTrxR cofactor-free form exhibited a flavin-oxidizing (FO) conformation, whose NADPH domain was located close to the dimeric interface. This structural information might be helpful for development of new antibiotic agents targeting superbugs.

Cellular NADH and NADPH Conformation as a Real-Time Fluorescence-Based Metabolic Indicator under Pressurized Conditions

Martin Heidelman, Bibek Dhakal, Millicent Gikunda, Kalinga Pavan Thushara Silva, Laxmi Risal, Andrew I Rodriguez, Fumiyoshi Abe, Paul UrayamaPMID: 34443607 DOI: 10.3390/molecules26165020

Abstract

Cellular conformation of reduced pyridine nucleotides NADH and NADPH sensed using autofluorescence spectroscopy is presented as a real-time metabolic indicator under pressurized conditions. The approach provides information on the role of pressure in energy metabolism and antioxidant defense with applications in agriculture and food technologies. Here, we use spectral phasor analysis on UV-excited autofluorescence from(baker's yeast) to assess the involvement of one or multiple NADH- or NADPH-linked pathways based on the presence of two-component spectral behavior during a metabolic response. To demonstrate metabolic monitoring under pressure, we first present the autofluorescence response to cyanide (a respiratory inhibitor) at 32 MPa. Although ambient and high-pressure responses remain similar, pressure itself also induces a response that is consistent with a change in cellular redox state and ROS production. Next, as an example of an autofluorescence response altered by pressurization, we investigate the response to ethanol at ambient, 12 MPa, and 30 MPa pressure. Ethanol (another respiratory inhibitor) and cyanide induce similar responses at ambient pressure. The onset of non-two-component spectral behavior upon pressurization suggests a change in the mechanism of ethanol action. Overall, results point to new avenues of investigation in piezophysiology by providing a way of visualizing metabolism and mitochondrial function under pressurized conditions.

Development of an efficient transient expression system for Siraitia grosvenorii fruit and functional characterization of two NADPH-cytochrome P450 reductases

Jingjing Liao, Lei Xie, Hongwu Shi, Shengrong Cui, Fusheng Lan, Zuliang Luo, Xiaojun MaPMID: 34102591 DOI: 10.1016/j.phytochem.2021.112824

Abstract

Siraitia grosvenorii (Luo hanguo or monk fruit) is a valuable medicinal herb for which the market demand has increased dramatically worldwide. As promising natural sweeteners, mogrosides have received much attention from researchers because of their extremely high sweetness and lack of calories. Nevertheless, owing to the absence of genetic transformation methods, the molecular mechanisms underlying the regulation of mogroside biosynthesis have not yet been fully elucidated. Therefore, an effective method for gene function analysis needs to be developed for S. grosvenorii fruit. As a powerful approach, transient expression has become a versatile method to elucidate the biological functions of genes and proteins in various plant species. In this study, PBI121 with a β-glucuronidase (GUS) marker and tobacco rattle virus (TRV) were used as vectors for overexpression and silencing, respectively, of the SgCPR1 and SgCPR2 genes in S. grosvenorii fruit. The effectiveness of transient expression was validated by GUS staining in S. grosvenorii fruit, and the expression levels of SgCPR1 and SgCPR2 increased significantly after infiltration for 36 h. In addition, TRV-induced gene silencing suppressed the expression of SgCPR1 and SgCPR2 in S. grosvenorii fruit. More importantly, the production of the major secondary metabolites mogrol, mogroside IIE (MIIE) and mogroside III (MIII) was activated by the overexpression of SgCPR1 and SgCPR2 in S. grosvenorii fruit, with levels 1-2 times those in the control group. Moreover, the accumulation of mogrol, MIIE and MIII was decreased in the SgCPR1 and SgCPR2 gene silencing assays. Therefore, this transient expression approach was available for S. grosvenorii fruit, providing insight into the expression of the SgCPR1 and SgCPR2 genes involved in the mogroside biosynthesis pathway. Our study also suggests that this method has potential applications in the exploration of the molecular mechanisms, biochemical hypotheses and functional characteristics of S. grosvenorii genes.Bioenergetic Alterations of Metabolic Redox Coenzymes as NADH, FAD and FMN by Means of Fluorescence Lifetime Imaging Techniques

Sviatlana Kalinina, Christian Freymueller, Nilanjon Naskar, Bjoern von Einem, Kirsten Reess, Ronald Sroka, Angelika RueckPMID: 34073057 DOI: 10.3390/ijms22115952

Abstract

Metabolic FLIM (fluorescence lifetime imaging) is used to image bioenergetic status in cells and tissue. Whereas an attribution of the fluorescence lifetime of coenzymes as an indicator for cell metabolism is mainly accepted, it is debated whether this is valid for the redox state of cells. In this regard, an innovative algorithm using the lifetime characteristics of nicotinamide adenine dinucleotide (phosphate) (NAD(P)H) and flavin adenine dinucleotide (FAD) to calculate the fluorescence lifetime induced redox ratio (FLIRR) has been reported so far. We extended the FLIRR approach and present new results, which includes FLIM data of the various enzymes, such as NAD(P)H, FAD, as well as flavin mononucleotide (FMN). Our algorithm uses a two-exponential fitting procedure for the NAD(P)H autofluorescence and a three-exponential fit of the flavin signal. By extending the FLIRR approach, we introduced FLIRR1 as protein-bound NAD(P)H related to protein-bound FAD, FLIRR2 as protein-bound NAD(P)H related to free (unbound) FAD and FLIRR3 as protein-bound NAD(P)H related to protein-bound FMN. We compared the significance of extended FLIRR to the metabolic index, defined as the ratio of protein-bound NAD(P)H to free NAD(P)H. The statistically significant difference for tumor and normal cells was found to be highest for FLIRR1.Lsm12 is an NAADP receptor and a two-pore channel regulatory protein required for calcium mobilization from acidic organelles

Jiyuan Zhang, Xin Guan, Kunal Shah, Jiusheng YanPMID: 34362892 DOI: 10.1038/s41467-021-24735-z

Abstract

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent Ca-mobilizing second messenger which uniquely mobilizes Ca

from acidic endolysosomal organelles. However, the molecular identity of the NAADP receptor remains unknown. Given the necessity of the endolysosomal two-pore channel (TPC1 or TPC2) in NAADP signaling, we performed affinity purification and quantitative proteomic analysis of the interacting proteins of NAADP and TPCs. We identified a Sm-like protein Lsm12 complexed with NAADP, TPC1, and TPC2. Lsm12 directly binds to NAADP via its Lsm domain, colocalizes with TPC2, and mediates the apparent association of NAADP to isolated TPC2 or TPC2-containing membranes. Lsm12 is essential and immediately participates in NAADP-evoked TPC activation and Ca

mobilization from acidic stores. These findings reveal a putative RNA-binding protein to function as an NAADP receptor and a TPC regulatory protein and provides a molecular basis for understanding the mechanisms of NAADP signaling.

Scavenging reactive oxygen species is a potential strategy to protect

Sheng-Yu Luo, Cheng Liu, Jie Ding, Xin-Ming Gao, Jing-Qian Wang, Yi-Bo Zhang, Chen Du, Cong-Cong Hou, Jun-Quan Zhu, Bao Lou, Xiong-Fei Wu, Wei-Liang ShenPMID: 34387415 DOI: 10.24272/j.issn.2095-8137.2021.079

Abstract

The large yellow croaker (), which is an economically important mariculture fish in China, is often exposed to environmental hypoxia. Reactive oxygen species (ROS) homeostasis is essential for the maintenance of normal physiological conditions in an organism. Direct evidence that environmental hypoxia leads to ROS overproduction is scarce in marine fish. Furthermore, the sources of ROS overproduction in marine fish under hypoxic stress are poorly known. In this study, we investigated the effects of hypoxia on redox homeostasis in

.

and the impact of impaired redox homeostasis on fish. We first confirmed that hypoxia drove ROS production mainly via the mitochondrial electron transport chain and NADPH oxidase complex pathways in

.

and its cell line (large yellow croaker fry (LYCF) cells). We subsequently detected a marked increase in the antioxidant systems of the fish. However, imbalance between the pro-oxidation and antioxidation systems ultimately led to excessive ROS and oxidative stress. Cell viability showed a remarkable decrease while oxidative indicators, such as malondialdehyde, protein carbonylation, and 8-hydroxy-2 deoxyguanosine, showed a significant increase after hypoxia, accompanied by tissue damage. N-acetylcysteine (NAC) reduced ROS levels, alleviated oxidative damage, and improved cell viability

. Appropriate uptake of ROS scavengers (e.g., NAC and elamipretide Szeto-Schiller-31) and inhibitors (e.g., apocynin, diphenylene iodonium, and 5-hydroxydecanoate) may be effective at overcoming hypoxic toxicity. Our findings highlight previously unstudied strategies of hypoxic toxicity resistance in marine fish.